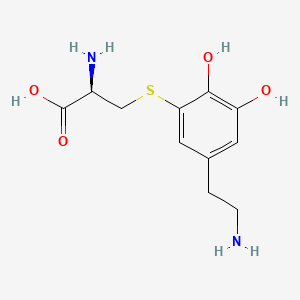

5-S-Cysteinyldopamine

描述

属性

CAS 编号 |

99558-89-1 |

|---|---|

分子式 |

C11H16N2O4S |

分子量 |

272.32 g/mol |

IUPAC 名称 |

(2R)-2-amino-3-[5-(2-aminoethyl)-2,3-dihydroxyphenyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C11H16N2O4S/c12-2-1-6-3-8(14)10(15)9(4-6)18-5-7(13)11(16)17/h3-4,7,14-15H,1-2,5,12-13H2,(H,16,17)/t7-/m0/s1 |

InChI 键 |

BZYHBWCVRKSWDB-ZETCQYMHSA-N |

手性 SMILES |

C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)O)N)CCN |

规范 SMILES |

C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CCN |

其他CAS编号 |

99558-89-1 |

同义词 |

5-S-cysteinyldopamine 5-SCDA |

产品来源 |

United States |

Foundational & Exploratory

The Endogenous Neurotoxin 5-S-Cysteinyldopamine: A Key Player in Dopaminergic Neuron Demise

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-S-cysteinyldopamine (CysDA) is an endogenous metabolite of dopamine (B1211576) that has garnered significant attention for its potent neurotoxic properties, particularly in the context of Parkinson's disease (PD). Formed from the oxidative metabolism of dopamine, CysDA has been identified in dopamine-rich regions of the human brain, with elevated levels observed in individuals with PD.[1][2] This catechol-thioether is highly cytotoxic to dopaminergic neurons, inducing a cascade of detrimental events including profound oxidative stress, mitochondrial dysfunction, and the activation of apoptotic signaling pathways.[3][4] Its role as a potential endogenous neurotoxin makes it a critical molecule of interest for understanding the pathophysiology of Parkinson's disease and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the formation, neurotoxic mechanisms, and signaling pathways associated with this compound, supplemented with quantitative data, detailed experimental protocols, and visual representations of the key molecular processes.

Formation of this compound

The synthesis of CysDA in dopaminergic neurons is intrinsically linked to the oxidative fate of dopamine. Under conditions of oxidative stress, dopamine undergoes oxidation to form the highly reactive dopamine-o-quinone. This quinone is then subject to a nucleophilic attack by the thiol group of cysteine, leading to the formation of this compound.[5] This process can be summarized in the following workflow:

Neurotoxic Mechanisms of this compound

The neurotoxicity of this compound is multifaceted, culminating in the demise of dopaminergic neurons. The primary mechanisms include the induction of oxidative stress, mitochondrial impairment, and the activation of programmed cell death.

Oxidative Stress

Treatment of neuronal cells with CysDA leads to a significant increase in reactive oxygen species (ROS), resulting in widespread cellular damage.[3][4] This is evidenced by increased protein carbonylation and a marked depletion of intracellular glutathione (B108866) (GSH), a key antioxidant.[4]

Mitochondrial Dysfunction

CysDA and its oxidative metabolite, 7-(2-aminoethyl)-3,4-dihydro-5-hydroxy-2H-1,4-benzothiazine-3-carboxylic acid (DHBT-1), are potent mitochondrial toxins. They disrupt mitochondrial function through several mechanisms:

-

Inhibition of Mitochondrial Complex I: CysDA and DHBT-1 inhibit the activity of complex I of the electron transport chain, leading to a decrease in ATP production.[3][5]

-

Inhibition of other Mitochondrial Enzymes: DHBT-1 also inhibits the alpha-ketoglutarate (B1197944) dehydrogenase complex, further impairing mitochondrial respiration.[5]

-

Decreased Mitochondrial Membrane Potential: Exposure to CysDA results in a reduction of the mitochondrial transmembrane potential, a key indicator of mitochondrial health.[3]

Signaling Pathways in CysDA-Induced Apoptosis

This compound triggers apoptosis in dopaminergic neurons through the activation of specific signaling cascades, primarily involving mitogen-activated protein kinases (MAPKs).

Exposure to CysDA leads to the activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the c-Jun N-terminal kinases (JNK1/2). The activation of the JNK pathway is often mediated by the upstream kinase, apoptosis signal-regulating kinase 1 (ASK1), which is sensitive to oxidative stress. The convergence of these pathways on downstream effector caspases ultimately executes the apoptotic program.

Quantitative Data

The following tables summarize key quantitative findings related to the presence and effects of this compound.

| Parameter | Brain Region | Control | Parkinson's Disease | Reference |

| Cys-DA/DOPAC Ratio | Cerebrospinal Fluid | 0.05 ± 0.01 | 0.14 ± 0.02 | [6] |

| Dopamine Levels | Caudate | Normal | 2.5% of control | [7] |

| Dopamine Levels | Putamen | Normal | Significantly decreased | [8] |

| Cell Line | Compound | Parameter | Value | Reference |

| SH-SY5Y | This compound | Cytotoxicity | Highly cytotoxic at 30 µM | [3] |

| SH-SY5Y | Dopamine | IC50 (24h) | ~200-300 µM | [9][10] |

| SH-SY5Y | Lactacystin | Cell Viability | Significantly reduced at 5 µM | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Detection of this compound by HPLC-ECD

Objective: To quantify the levels of this compound in brain tissue.

Protocol:

-

Tissue Homogenization: Homogenize brain tissue samples in a suitable acidic buffer (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the catechols.

-

Centrifugation: Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.

-

Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

-

HPLC Separation: Inject the filtered sample onto a C18 reverse-phase HPLC column. Use a mobile phase consisting of a phosphate (B84403) or citrate (B86180) buffer with an ion-pairing agent (e.g., sodium octyl sulfate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Electrochemical Detection: Detect the eluting compounds using an electrochemical detector with a glassy carbon working electrode set at an appropriate oxidizing potential (e.g., +0.65 V).

-

Quantification: Quantify the concentration of this compound by comparing the peak area to a standard curve generated with known concentrations of a synthetic this compound standard.

Assessment of Cell Viability using Alamar Blue Assay

Objective: To determine the cytotoxic effects of this compound on neuronal cells.

Protocol:

-

Cell Plating: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48 hours). Include untreated control wells.

-

Addition of Alamar Blue: Add Alamar Blue reagent to each well at a volume equal to 10% of the culture medium.

-

Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is visible.

-

Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background fluorescence/absorbance from wells containing medium and Alamar Blue only.

Western Blot Analysis of ERK and JNK Activation

Objective: To assess the phosphorylation status of ERK and JNK in response to this compound treatment.

Protocol:

-

Cell Lysis: After treatment with this compound, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK and JNK, as well as with antibodies for total ERK and JNK (as loading controls), typically overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Measurement of Mitochondrial Complex I Activity

Objective: To determine the effect of this compound on the activity of mitochondrial complex I.

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues using a commercially available kit or a standard differential centrifugation protocol.

-

Protein Quantification: Determine the protein concentration of the isolated mitochondria.

-

Assay Reaction: In a 96-well plate or a spectrophotometer cuvette, add a specific amount of mitochondrial protein to an assay buffer containing NADH and coenzyme Q1 (or a suitable analog).

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by complex I.

-

Inhibitor Control: In parallel, perform the assay in the presence of a specific complex I inhibitor, such as rotenone, to determine the non-specific NADH oxidation.

-

Calculation of Activity: Subtract the rate of NADH oxidation in the presence of the inhibitor from the total rate to obtain the specific complex I activity. Express the activity relative to the amount of mitochondrial protein.

Conclusion

This compound is a critical endogenous neurotoxin that plays a significant role in the degeneration of dopaminergic neurons, a hallmark of Parkinson's disease. Its formation through the oxidative metabolism of dopamine and its subsequent detrimental effects on cellular homeostasis underscore the importance of oxidative stress in the pathogenesis of this neurodegenerative disorder. A thorough understanding of the molecular mechanisms underlying CysDA-induced neurotoxicity, as facilitated by the experimental approaches detailed in this guide, is paramount for the development of targeted therapeutic interventions aimed at mitigating the progression of Parkinson's disease.

References

- 1. Detection of this compound in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of dopamine in the pathophysiology of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-S-Cysteinyl-dopamine effect on the human dopaminergic neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound neurotoxicity: Influence on the expression of α-synuclein and ERp57 in cellular and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative metabolites of this compound inhibit the pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elevated cerebrospinal fluid ratios of cysteinyl-dopamine/3,4-dihydroxyphenylacetic acid in parkinsonian synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Distinct gradients of various neurotransmitter markers in caudate nucleus and putamen of the human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of 5-S-Cysteinyldopamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-S-cysteinyldopamine, a neurotoxic metabolite of dopamine (B1211576), is of significant interest in the study of neurodegenerative diseases, particularly Parkinson's disease. Its role as a potential biomarker and its involvement in neuronal cell death pathways necessitate reliable methods for its synthesis and thorough characterization. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, detailed protocols for its characterization using various analytical techniques, and an examination of its implicated signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized with detailed diagrams.

Introduction

This compound is an endogenous catecholamine thioether formed from the oxidation of dopamine and subsequent conjugation with L-cysteine.[1][2] Under conditions of oxidative stress, dopamine can be oxidized to the highly reactive dopamine-o-quinone, which readily undergoes a Michael addition reaction with the thiol group of cysteine.[1] This process can occur both enzymatically, catalyzed by enzymes such as tyrosinase, and non-enzymatically.[1] The formation of this compound is particularly relevant in dopaminergic neurons, where high concentrations of dopamine are present.[2] Its neurotoxic properties, including the induction of oxidative stress and apoptosis, have implicated it as a key player in the progressive loss of these neurons in Parkinson's disease.[2][3][4]

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis using tyrosinase offers a one-step, efficient, and biomimetic approach.

Enzymatic Synthesis Workflow

The enzymatic synthesis of this compound involves the tyrosinase-catalyzed oxidation of dopamine to dopamine-o-quinone, which is then trapped by L-cysteine to form the final product.

Experimental Protocol: Enzymatic Synthesis

This protocol is adapted from established methods for the tyrosinase-catalyzed synthesis of similar catechol-thioether compounds.

Materials:

-

Dopamine hydrochloride

-

L-cysteine

-

Mushroom tyrosinase (≥1000 units/mg)

-

Sodium phosphate monobasic

-

Sodium phosphate dibasic

-

Deionized water

-

Nitrogen gas

Equipment:

-

pH meter

-

Magnetic stirrer and stir bar

-

Reaction vessel

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 7.4.

-

Reaction Mixture: In the reaction vessel, dissolve dopamine hydrochloride and a molar excess of L-cysteine in the phosphate buffer.

-

Enzyme Addition: While stirring, add mushroom tyrosinase to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature with gentle stirring and aeration for a defined period. The progress of the reaction can be monitored by analytical HPLC.

-

Reaction Quenching: Stop the reaction by adding a small amount of a reducing agent, such as ascorbic acid, or by acidification.

-

Purification: Purify the crude reaction mixture using preparative reverse-phase HPLC.

-

Lyophilization: Lyophilize the fractions containing the pure product to obtain this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Description |

| Appearance | Typically a pale yellow solid or crystalline powder.[1] |

| Molecular Formula | C₁₁H₁₆N₂O₄S[1] |

| Molecular Weight | 272.32 g/mol |

| Solubility | Soluble in water.[1] |

| Stability | Sensitive to light and air; should be stored under an inert atmosphere at low temperatures.[1] |

Spectroscopic and Chromatographic Data

The following tables summarize the key characterization data for this compound.

Table 1: Mass Spectrometry Data

| Technique | Parameter | Value |

| ESI-MS | [M+H]⁺ (m/z) | 273.0[5] |

Table 2: High-Performance Liquid Chromatography (HPLC) Data

| Parameter | Value |

| Column | Reverse-phase C18 |

| Mobile Phase | Citrate-phosphate buffer (pH 2.1) with an ion-pairing agent (e.g., 1-nonyl sulphate)[1] |

| Detection | Electrochemical detector[1] |

Table 3: Nuclear Magnetic Resonance (NMR) Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 7.0 | m |

| Cysteinyl α-CH | 3.5 - 4.0 | dd |

| Cysteinyl β-CH₂ | 2.8 - 3.2 | m |

| Dopamine α-CH₂ | 2.9 - 3.3 | t |

| Dopamine β-CH₂ | 2.6 - 3.0 | t |

Signaling Pathways of this compound Neurotoxicity

This compound exerts its neurotoxic effects through the activation of specific intracellular signaling cascades, ultimately leading to apoptosis. A key pathway involves the activation of the mitogen-activated protein kinase (MAPK) family members, including the extracellular signal-regulated kinases (ERK1/2) and the c-Jun N-terminal kinases (JNK1/2).[6]

ERK1/2 and ASK1/JNK1/2 Pro-Apoptotic Signaling Pathway

The intracellular oxidation of this compound leads to the generation of reactive oxygen species (ROS), which in turn activates apoptosis signal-regulating kinase 1 (ASK1). ASK1 then phosphorylates and activates the JNK pathway, leading to the activation of pro-apoptotic transcription factors. Concurrently, this compound can also lead to the activation of the ERK1/2 pathway, which can also contribute to apoptotic signaling in this context.[6]

References

- 1. Buy this compound (EVT-434093) | 99558-89-1 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-s-Cysteinyl-conjugates of catecholamines induce cell damage, extensive DNA base modification and increases in caspase-3 activity in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-S-cysteinyl-dopamine, a neurotoxic endogenous metabolite of dopamine: Implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. portlandpress.com [portlandpress.com]

The Discovery and History of 5-S-Cysteinyldopamine in the Human Brain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of 5-S-cysteinyldopamine, a critical endogenous metabolite of dopamine (B1211576). First identified in the human brain in the mid-1980s, this molecule has since become a significant focus of research, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This document details the initial discovery, quantitative distribution in the brain, the analytical methods for its detection, and the current understanding of its neurotoxic mechanisms.

Discovery and Initial Identification

The first definitive evidence of this compound in the human brain was presented in a seminal 1985 paper by Rosengren, Linder-Eliasson, and Carlsson.[1][2][3] Using high-performance liquid chromatography (HPLC) with electrochemical detection, they identified the compound in dopamine-rich regions of the human brain, including the caudate nucleus, putamen, globus pallidus, and substantia nigra.[1][2][3] Its presence was not detected in areas with low dopamine concentrations, such as the cerebellum and occipital cortex.[1][2][3] This discovery supported the hypothesis that dopamine can undergo autoxidation in vivo, leading to the formation of highly reactive quinones that can then react with nucleophiles like cysteine.[1][2][3]

The formation of this compound is considered a marker of dopamine oxidation and has been implicated in the cytotoxicity observed in aging and neurodegenerative disorders.[1][2][3] Subsequent research has solidified its role as a neurotoxic agent, contributing to the selective loss of dopaminergic neurons.[4][5][6]

Quantitative Data Presentation

Quantitative analysis of this compound and its parent compound, dopamine, reveals a distinct distribution pattern within the human brain. The following table summarizes the levels of these compounds in various brain regions as reported in key studies. It is important to note that levels can vary based on age and disease state.

| Brain Region | This compound (ng/g of tissue) | Dopamine (ng/g of tissue) | This compound / Dopamine Ratio | Reference |

| Human Brain | ||||

| Caudate Nucleus | 2.3 ± 0.4 | 2500 ± 400 | 0.00092 | [7] |

| Putamen | 3.1 ± 0.6 | 3200 ± 500 | 0.00097 | [7] |

| Globus Pallidus | 0.8 ± 0.2 | 400 ± 100 | 0.002 | [7] |

| Substantia Nigra | 1.2 ± 0.3 | 250 ± 50 | 0.0048 | [7] |

| Data presented as mean ± S.E.M. |

Studies have also indicated that the ratio of this compound to dopamine is significantly increased in the substantia nigra of patients with Parkinson's disease, suggesting an accelerated rate of dopamine oxidation in this condition.[5]

Experimental Protocols

The primary method for the detection and quantification of this compound in brain tissue is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). The following is a detailed methodology synthesized from established protocols.

Synthesis of this compound Standard

A standard of this compound is required for calibration and identification. This can be synthesized by the direct reaction of dopamine with L-cysteine under controlled oxidative conditions.[1]

Tissue Sample Preparation

-

Homogenization: Post-mortem human brain tissue from specific regions is dissected and weighed. The tissue is then homogenized in approximately 10 volumes of ice-cold 0.1 M perchloric acid containing 0.1 mM sodium metabisulfite (B1197395) to prevent auto-oxidation of catechols.[8]

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to precipitate proteins.

-

Supernatant Collection: The clear supernatant is carefully collected for analysis.

HPLC-ECD Analysis

-

Chromatographic System: A standard HPLC system equipped with a refrigerated autosampler and an electrochemical detector is used.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size) is typically employed for separation.[8]

-

Mobile Phase: An isocratic mobile phase consisting of a citrate-phosphate buffer at a pH of approximately 2.1 is used.[9] The mobile phase should contain an ion-pairing agent, such as 1-nonyl sulphate, to improve the retention and resolution of the catecholamines.[9] A typical composition is 0.07 M KH2PO4, 20 mM citric acid, 5.3 mM 1-octanesulfonic acid, 100 µM EDTA, and 11% (v/v) methanol, with the pH adjusted to 3.2.[8]

-

Flow Rate: A flow rate of 0.35 mL/min is maintained.[8]

-

Injection Volume: A small volume of the supernatant (e.g., 1-20 µL) is injected onto the column.[8]

-

Electrochemical Detection: A glassy carbon working electrode is used with an applied potential of +0.80 V versus an Ag/AgCl reference electrode.[8] This potential is sufficient to oxidize this compound and related catechols, generating a detectable current.

-

Quantification: The concentration of this compound in the samples is determined by comparing the peak area to a standard curve generated from known concentrations of the synthesized standard.

Signaling Pathways and Neurotoxicity

The neurotoxicity of this compound is a complex process involving oxidative stress and the activation of apoptotic signaling cascades.

Formation of this compound

The initial step in the formation of this compound is the oxidation of dopamine to dopamine-o-quinone. This highly reactive intermediate can then undergo a nucleophilic attack by the thiol group of cysteine to form this compound.[4]

Neurotoxic Signaling Cascade

Once formed, this compound can initiate a cascade of events leading to neuronal apoptosis. This process involves the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of specific signaling pathways.

A key metabolite in this process is 7-(2-aminoethyl)-3,4-dihydro-5-hydroxy-2H-1,4-benzothiazine-3-carboxylic acid (DHBT-1), which is formed from the oxidation of this compound.[5] DHBT-1 is a potent inhibitor of mitochondrial complex I and the alpha-ketoglutarate (B1197944) dehydrogenase complex, leading to impaired energy metabolism and increased oxidative stress.[5]

The subsequent signaling cascade involves the activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the apoptosis signal-regulating kinase 1 (ASK1).[4][6][10] ASK1, in turn, activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[4][6][10] This ultimately leads to the activation of a cascade of caspases, including caspase-9, caspase-8, and the executioner caspase-3, resulting in apoptotic cell death.[4][6]

Experimental Workflow for Studying Neurotoxicity

A typical experimental workflow to investigate the neurotoxic effects of this compound in a neuronal cell culture model is outlined below.

Conclusion

The discovery of this compound in the human brain has opened a significant avenue of research into the mechanisms of dopamine-related neurodegeneration. As a stable marker of dopamine oxidation, its quantification provides valuable insights into the oxidative stress status of dopaminergic neurons. The elucidation of its neurotoxic signaling pathways offers potential targets for the development of therapeutic strategies aimed at mitigating the progression of diseases like Parkinson's. Continued research into the intricate roles of this endogenous metabolite is crucial for advancing our understanding and treatment of neurodegenerative disorders.

References

- 1. Buy this compound (EVT-434093) | 99558-89-1 [evitachem.com]

- 2. An Improved HPLC‐Electrochemical Detection Method for Measuring Brain Levels of 5‐S‐Cysteinyldopamine, 5‐S‐Cysteinyl‐3,4‐Dihydroxyphenylalanine, and 5‐S‐Cysteinyl‐3,4‐Dihydroxyphenylacetic Acid (1990) | Bodil Fornstedt | 56 Citations [scispace.com]

- 3. Detection of this compound in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-S-cysteinyl-dopamine, a neurotoxic endogenous metabolite of dopamine: Implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The neurotoxicity of this compound is mediated by the early activation of ERK1/2 followed by the subsequent activation of ASK1/JNK1/2 pro-apoptotic signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. turkjps.org [turkjps.org]

- 9. Sensitive high-performance liquid chromatographic method for the determination of this compound, 5-S-cysteinyl-3,4-dihydroxyphenylacetic acid and 5-S-cysteinyl-3,4-dihydroxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

An In-depth Technical Guide on the Biochemical Pathway of 5-S-Cysteinyldopamine Formation from Dopamine Oxidation

Authored for: Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Introduction

Dopamine (B1211576), a critical catecholamine neurotransmitter, is central to motor control, motivation, and reward. However, its chemical nature makes it susceptible to oxidation, leading to the formation of reactive quinone species. The aberrant metabolism of dopamine via these oxidative pathways is increasingly implicated in the pathophysiology of neurodegenerative disorders, most notably Parkinson's disease (PD). One of the key products of this pathway is 5-S-cysteinyldopamine (CysDA), a neurotoxic metabolite formed by the conjugation of cysteine to dopamine-o-quinone.[1][2] The presence of CysDA in dopamine-rich brain regions, such as the substantia nigra, and its elevated levels in the cerebrospinal fluid of PD patients underscore its potential role as both a mediator of neuronal damage and a biomarker for the disease.[3][4][5]

This technical guide provides a comprehensive overview of the biochemical pathways leading to the formation of this compound from dopamine oxidation. It details the enzymatic and non-enzymatic reactions, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the core processes for enhanced understanding.

The Core Biochemical Pathway

The formation of this compound is a multi-step process initiated by the oxidation of dopamine. This process can proceed via two principal routes following the generation of the highly reactive intermediate, dopamine-o-quinone.

Step 1: Oxidation of Dopamine to Dopamine-o-Quinone

The initial and rate-limiting step is the two-electron oxidation of the catechol moiety of dopamine to form the electrophilic dopamine-o-quinone (DAQ).[3][6] This conversion can be catalyzed by enzymes or occur non-enzymatically.

-

Enzymatic Oxidation : The enzyme tyrosinase, a copper-containing oxidoreductase, can directly catalyze the oxidation of dopamine to DAQ.[6][7] Other enzymes with peroxidase activity, such as prostaglandin (B15479496) H synthase and cytochrome P450, can also facilitate this reaction.[6]

-

Non-Enzymatic Oxidation (Autoxidation) : In the presence of molecular oxygen, dopamine can spontaneously oxidize. This autoxidation can be significantly accelerated by the presence of transition metals like iron (Fe³⁺), copper (Cu²⁺), and manganese (Mn²⁺), or by reactive oxygen species (ROS).[3][8] The process can proceed via a one-electron oxidation to form a dopamine o-semiquinone radical, which is then further oxidized to DAQ.[3][6]

DAQ is a highly unstable molecule at physiological pH (tending to cyclize to aminochrome (B613825) at a rate of 0.15/s) and readily reacts with cellular nucleophiles.[9]

Step 2: Formation of this compound

Once formed, dopamine-o-quinone can react with cysteine-containing molecules through two primary mechanisms to yield this compound.

-

Pathway A: Direct Conjugation with Cysteine The thiol group (-SH) of a free L-cysteine molecule can act as a potent nucleophile, directly attacking the C-5 position of the dopamine-o-quinone ring in a Michael addition reaction.[1][10] This forms a stable carbon-sulfur bond, resulting in the formation of this compound. This reaction is remarkably rapid, reportedly occurring 2100 times faster than the intramolecular cyclization of DAQ to aminochrome, effectively diverting the pathway away from neuromelanin synthesis.[10]

-

Pathway B: Glutathione (B108866) Conjugation and Subsequent Hydrolysis Alternatively, DAQ can be conjugated with the tripeptide glutathione (GSH), a reaction catalyzed by the enzyme Glutathione S-transferase (GST), particularly the GST M2-2 isoform.[1][3] This produces 5-S-glutathionyldopamine. This intermediate is then sequentially cleaved by two enzymes:

-

γ-Glutamyl transpeptidase removes the glutamate (B1630785) residue.

-

A cysteinylglycinase (or dipeptidase) removes the glycine (B1666218) residue.

This two-step enzymatic degradation yields the final this compound product.[1][2][11]

-

The overall pathway is visualized in the diagram below.

Caption: Biochemical pathways for this compound formation from dopamine oxidation.

Data Presentation

Quantitative analysis is essential for understanding the significance of this pathway in both physiological and pathological states. The following tables summarize key data from published literature.

Table 1: Concentrations of this compound in Mammalian Brain Regions

| Species | Brain Region | This compound Concentration (% of Dopamine Level) | Reference |

| Human | Caudate Nucleus | Detected | [4] |

| Human | Putamen | Detected | [4] |

| Human | Substantia Nigra | Detected | [4] |

| Various | Dopamine-rich areas | < 0.1% to > 1% | [11] |

| Various | Substantia Nigra | Highest Ratios | [11] |

Table 2: Representative HPLC-ECD Method Parameters for 5-S-Cysteinylcatechol Analysis

| Parameter | Condition / Value | Reference |

| Sample Preparation | Alumina (B75360) adsorption of brain homogenate supernatant | [12] |

| Column | Reversed-phase | [12] |

| Mobile Phase | Citrate-phosphate buffer (pH 2.1) with 1-nonyl sulphate (ion-pairing agent) | [12] |

| Detection | Electrochemical; dual-series working electrodes | [12] |

| Limit of Quantitation | 0.04 - 0.10 pmol | [12] |

| Recovery | 59 - 76% | [12] |

| Linearity | Up to 500 pmol | [12] |

| Coefficient of Variation | < 1.10% | [12] |

Experimental Protocols

Reproducible and sensitive methods are required to study the formation of this compound and the enzymes involved.

Protocol: Tyrosinase Activity Assay (Spectrophotometric)

This protocol is adapted from standard methods for assaying tyrosinase activity by monitoring the oxidation of L-DOPA to dopachrome.[13][14]

Objective: To determine the catalytic activity of tyrosinase.

Principle: Tyrosinase catalyzes the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to the red-colored product dopachrome, which has a maximum absorbance at 475 nm. The rate of increase in absorbance is proportional to the enzyme's activity.

Materials:

-

0.1 M Sodium Phosphate (B84403) Buffer, pH 7.0

-

Tyrosinase enzyme solution (e.g., from mushroom, 5-10 units/µL in buffer)

-

Substrate: 2 mg/mL L-DOPA solution in buffer (prepare fresh)

-

UV/Vis Spectrophotometer

-

Cuvettes (10 mm pathlength)

Procedure:

-

Prepare Reagents: Prepare the sodium phosphate buffer and dissolve the tyrosinase and L-DOPA in separate aliquots of the buffer immediately before use.

-

Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 475 nm and maintain the temperature at 25-37°C.

-

Reaction Mixture: In a cuvette, combine:

-

2.5 mL of 0.1 M Sodium Phosphate Buffer

-

0.5 mL of 2 mg/mL L-DOPA solution

-

-

Blank Measurement: Mix the contents of the cuvette by inversion and measure the baseline absorbance.

-

Initiate Reaction: Add a small, defined volume of the tyrosinase enzyme solution (e.g., 10-50 µL) to the cuvette.

-

Data Acquisition: Immediately mix by inversion and start monitoring the increase in absorbance at 475 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

Calculation: Determine the initial linear rate of reaction (ΔA/min). One unit of tyrosinase activity is often defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute under the specified conditions.

Protocol: Analysis of this compound by HPLC-ECD

This protocol outlines a general workflow for the extraction and quantification of this compound from brain tissue, based on established methods.[12][15]

Objective: To quantify the levels of this compound in a biological matrix.

Principle: High-Performance Liquid Chromatography (HPLC) separates the analyte from other compounds in the sample based on its physicochemical properties. Electrochemical Detection (ECD) provides highly sensitive and selective quantification of electroactive compounds like catechols.

Materials:

-

Brain tissue sample

-

Homogenization buffer (e.g., perchloric acid with antioxidants like ascorbic acid)

-

Alumina (for extraction)

-

HPLC system with a reversed-phase C18 column

-

Electrochemical detector

-

Mobile phase (e.g., acidic citrate-phosphate buffer with an ion-pairing agent)

-

This compound standard

Procedure:

-

Sample Homogenization: Dissect and weigh the brain tissue. Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 min at 4°C) to pellet proteins and debris.

-

Extraction (Alumina Adsorption):

-

Transfer the supernatant to a new tube.

-

Adjust the pH to ~8.6 to facilitate catecholamine binding to alumina.

-

Add activated alumina and shake for 15-20 minutes.

-

Wash the alumina with water to remove impurities.

-

Elute the bound catechols from the alumina using a small volume of an acidic solution (e.g., 0.1 M perchloric acid).

-

-

HPLC Analysis:

-

Inject a defined volume of the eluate onto the HPLC system.

-

Run the separation using an isocratic or gradient elution with the specified mobile phase.

-

Detect the eluting compounds using the electrochemical detector set at an appropriate oxidation potential.

-

-

Quantification:

-

Identify the this compound peak by comparing its retention time to that of the injected standard.

-

Quantify the concentration by comparing the peak area or height to a standard curve generated from known concentrations of the standard.

-

The following diagram illustrates this experimental workflow.

Caption: Workflow for the analysis of this compound from brain tissue samples.

Conclusion

The formation of this compound represents a significant branch of dopamine's oxidative metabolism. This pathway, driven by both enzymatic and non-enzymatic oxidation of dopamine to the highly reactive dopamine-o-quinone, results in a neurotoxic product implicated in the progressive degeneration of dopaminergic neurons in Parkinson's disease. Understanding the nuances of this biochemical cascade, from the kinetics of the reactions to the regional concentrations of the metabolite, is crucial for developing novel therapeutic strategies. The detailed protocols and analytical methods presented here provide a foundation for researchers to further investigate the role of this compound in neurodegeneration and to explore its potential as a diagnostic or prognostic biomarker.

References

- 1. Buy this compound (EVT-434093) | 99558-89-1 [evitachem.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Dopamine Oxidation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of this compound in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-S-cysteinyl-dopamine, a neurotoxic endogenous metabolite of dopamine: Implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repositorio.uchile.cl [repositorio.uchile.cl]

- 7. Dopamine- or L-DOPA-induced neurotoxicity: the role of dopamine quinone formation and tyrosinase in a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuromelanin in Parkinson’s Disease: Tyrosine Hydroxylase and Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ovid.com [ovid.com]

- 11. Occurrence and distribution of 5-S-cysteinyl derivatives of dopamine, dopa and dopac in the brains of eight mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sensitive high-performance liquid chromatographic method for the determination of this compound, 5-S-cysteinyl-3,4-dihydroxyphenylacetic acid and 5-S-cysteinyl-3,4-dihydroxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pepolska.pl [pepolska.pl]

- 14. Tyrosinase Activity Assay [bio-protocol.org]

- 15. scispace.com [scispace.com]

5-S-Cysteinyldopamine: A Core Component in Neuromelanin Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuromelanin (NM) is a dark, granular pigment found predominantly in the catecholaminergic neurons of the human brain, particularly within the substantia nigra and locus coeruleus. While its precise physiological function remains a subject of ongoing investigation, NM is known to accumulate with age and is implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease. A key building block in the formation of the pheomelanin component of neuromelanin is 5-S-cysteinyldopamine (5-S-CD), a metabolite of dopamine (B1211576). This technical guide provides a comprehensive overview of the synthesis of 5-S-CD and its intricate link to neuromelanin production, offering valuable insights for researchers and professionals in the field of neuroscience and drug development.

The Genesis of this compound: A Tale of Dopamine Oxidation

The journey to neuromelanin begins with the oxidative metabolism of dopamine. In dopaminergic neurons, dopamine can undergo oxidation, either enzymatically or through auto-oxidation, to form dopamine-o-quinone. This highly reactive molecule is a critical branching point in dopamine's metabolic fate. In the presence of cysteine, dopamine-o-quinone readily undergoes a nucleophilic addition reaction to form this compound.[1] This process is a key step in diverting dopamine metabolism towards the synthesis of sulfur-containing pheomelanin, a major constituent of neuromelanin.[2]

The formation of 5-S-CD is not only a crucial step in neuromelanin synthesis but is also considered a marker of dopamine oxidation and has been detected in various regions of the human brain.[3][4]

Signaling Pathways and Molecular Interactions

The synthesis of this compound and its subsequent incorporation into neuromelanin involves a series of enzymatic and non-enzymatic reactions. The following diagram illustrates the core pathway.

A more detailed view of the enzymatic players reveals the involvement of glutathione (B108866) and its related enzymes. Dopamine-o-quinone can also react with glutathione (GSH), a reaction that can be catalyzed by Glutathione S-transferases (GSTs). The resulting 5-S-glutathionyl-dopamine is then enzymatically converted to this compound.

Quantitative Data

The concentration of this compound has been measured in various dopaminergic regions of the human brain. While specific concentrations with standard deviations are not consistently reported across the literature, its presence is well-documented in the caudate nucleus, putamen, globus pallidus, and substantia nigra.[3][4]

| Brain Region | Presence of this compound |

| Caudate Nucleus | Detected[3][4] |

| Putamen | Detected[3][4] |

| Globus Pallidus | Detected[3][4] |

| Substantia Nigra | Detected[3][4] |

| Cerebellum | Not Detected[3] |

| Occipital Cortex | Not Detected[3] |

| Table 1: Distribution of this compound in the Human Brain. |

The enzymatic oxidation of catechols, including 5-S-cysteinyldopa (a related precursor), is a key process in melanin (B1238610) synthesis. The following table presents kinetic parameters for the oxidation of L-DOPA by mushroom tyrosinase, which serves as a model for the enzymatic processes involved.

| Substrate | Enzyme | Km (mM) | Vmax (µmol/mg/min) |

| L-DOPA | Mushroom Tyrosinase | 0.84 | 33.0 |

| Table 2: Kinetic Parameters of Mushroom Tyrosinase with L-DOPA.[5] |

Experimental Protocols

In Vitro Synthesis of Neuromelanin

This protocol describes a method for the synthesis of a neuromelanin-like pigment in vitro, which can be used for subsequent analytical studies.

Materials:

-

Dopamine hydrochloride

-

L-cysteine

-

Mushroom tyrosinase (e.g., from Agaricus bisporus)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetic acid (33%)

-

Acetone

-

Ultrapure water

-

Nitrogen gas

Procedure:

-

Reaction Mixture Preparation: In an Erlenmeyer flask, prepare a solution containing 50 mL of phosphate buffer, 630 µL of dopamine stock solution (15 mg/mL), 61 µL of L-cysteine stock solution (50 mg/mL in 1 M HCl), and 250 µL of mushroom tyrosinase stock solution.[6]

-

Incubation: Wrap the flask in aluminum foil to protect it from light and incubate at 37°C for 48 hours with constant shaking (120 rpm). The solution will gradually darken as neuromelanin is synthesized.[6]

-

Reaction Termination and Aging: Stop the reaction by adding 33% acetic acid to adjust the pH to between 3 and 4. Incubate the solution for 16 hours at 95°C.[6]

-

Pelleting and Washing: Transfer the solution to 50 mL polypropylene (B1209903) tubes and centrifuge at 3,800 x g for 15 minutes. Discard the supernatant. Wash the pellet with ultrapure water and then with acetone.[6]

-

Drying: Dry the neuromelanin pellet under a stream of nitrogen gas for approximately 24 hours. The expected yield is around 80%.[6]

-

Storage: Store the dried synthetic neuromelanin at -20°C in a light-protected container.[6]

Quantification of this compound in Brain Tissue by HPLC-ECD

This protocol outlines a general method for the quantification of this compound in brain tissue using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Materials:

-

Brain tissue (e.g., substantia nigra)

-

Perchloric acid (PCA), 0.1 M, ice-cold

-

Internal standard (e.g., N-acetyl-5-S-cysteinyldopamine)

-

HPLC system with a C18 reverse-phase column

-

Electrochemical detector

-

Mobile phase (e.g., aqueous solution containing phosphoric acid and methanesulfonic acid, pH adjusted to 3.5)[7]

Procedure:

-

Tissue Homogenization: Homogenize the weighed brain tissue in a known volume of ice-cold 0.1 M PCA containing the internal standard.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 18,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the monoamines and their metabolites.

-

HPLC-ECD Analysis: Inject a known volume of the supernatant onto the HPLC system.

-

Chromatography: Elute the compounds isocratically using the mobile phase.[7]

-

Detection: Detect the eluting compounds using the electrochemical detector set at an appropriate oxidation potential.

-

Quantification: Identify and quantify the this compound peak by comparing its retention time and peak area to that of a standard curve and the internal standard.

Glutathione S-Transferase (GST) Activity Assay

This assay measures the activity of GST by monitoring the conjugation of glutathione to a model substrate, 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). While not directly using dopaquinone, it provides a fundamental method for assessing GST activity, which is relevant to the formation of 5-S-glutathionyl-dopamine.

Materials:

-

Cell or tissue lysate

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)

-

Reduced glutathione (GSH) solution (e.g., 100 mM)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Assay Cocktail Preparation: Prepare an assay cocktail containing phosphate buffer, GSH, and CDNB. A typical mixture would be 980 µL of buffer, 10 µL of 100 mM GSH, and 10 µL of 100 mM CDNB for a 1 mL final volume.

-

Reaction Initiation: In a cuvette, add the assay cocktail and equilibrate to the desired temperature (e.g., 25°C or 30°C). Add a small volume of the cell or tissue lysate to initiate the reaction.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time (e.g., for 5 minutes). This increase is due to the formation of the GS-CDNB conjugate.

-

Calculation of Activity: Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. GST activity can then be calculated using the molar extinction coefficient of the GS-CDNB conjugate.

Conclusion

This compound is a pivotal molecule at the crossroads of dopamine metabolism and neuromelanin synthesis. Its formation represents a significant pathway for the detoxification of reactive dopamine-o-quinones, while also serving as a primary precursor for the pheomelanin component of neuromelanin. The study of 5-S-CD, its enzymatic regulation, and its ultimate fate within the neuromelanin polymer is essential for a deeper understanding of the physiological and pathological roles of this enigmatic pigment. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricate relationship between this compound and neuromelanin, with the ultimate goal of developing novel therapeutic strategies for neurodegenerative diseases.

References

- 1. 5-S-cysteinyl-dopamine, a neurotoxic endogenous metabolite of dopamine: Implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Detection of this compound in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of this compound in human brain [ouci.dntb.gov.ua]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Role of 5-S-Cysteinyldopamine in Substantia Nigra Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective degeneration of dopaminergic neurons in the substantia nigra pars compacta is a pathological hallmark of Parkinson's disease (PD). While the etiology of this neurodegeneration is multifactorial, compelling evidence points to the involvement of endogenous neurotoxins derived from dopamine (B1211576) (DA) metabolism. One such neurotoxin, 5-S-cysteinyldopamine (5-S-CD), is formed from the oxidation of dopamine and subsequent reaction with cysteine. This technical guide provides an in-depth analysis of the formation, metabolism, and neurotoxic mechanisms of 5-S-CD, with a focus on its implications for neurodegeneration in the substantia nigra. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for researchers in the field.

Introduction

Parkinson's disease is characterized by a profound and selective loss of dopamine-producing neurons in the substantia nigra.[1] It is hypothesized that toxic metabolites formed from the oxidative degradation of dopamine contribute significantly to this neuronal death.[2][3][4] Among these metabolites, the thio-catecholamine this compound (5-S-CD) has garnered significant attention.[5] 5-S-CD has been identified in dopaminergic brain regions, including the substantia nigra, and its formation is thought to be an indicator of oxidative stress.[5][6] This guide synthesizes the current understanding of 5-S-CD's role in neurodegeneration, providing a technical overview for researchers and professionals in drug development.

Formation and Metabolism of this compound

The formation of 5-S-CD is intrinsically linked to the oxidative chemistry of dopamine. Under conditions of oxidative stress, which are believed to be heightened in the parkinsonian substantia nigra, dopamine can auto-oxidize to form dopamine-o-quinone.[1][7] This highly reactive quinone can then undergo a nucleophilic addition reaction with the thiol group of cysteine to form this compound.[1] An alternative pathway involves the initial conjugation of dopamine-o-quinone with glutathione (B108866) (GSH), followed by enzymatic processing to the cysteinyl conjugate.[1]

Once formed, 5-S-CD is more readily oxidized than dopamine itself, leading to the formation of further reactive species.[8] A key oxidative metabolite is 7-(2-aminoethyl)-3,4-dihydro-5-hydroxy-2H-1,4-benzothiazine-3-carboxylic acid (DHBT-1), a compound that has been shown to be a potent inhibitor of mitochondrial function.[7][8]

Quantitative Data on this compound

Quantitative analysis of 5-S-CD and its metabolites is crucial for understanding its role in the pathophysiology of Parkinson's disease. Elevated levels of 5-S-CD relative to dopamine are considered a marker of accelerated dopamine oxidation and oxidative stress in the substantia nigra.[7][8]

| Parameter | Control | Parkinson's Disease (PD) | Tissue/Fluid | Reference |

| 5-S-CD / Dopamine Ratio | Lower | Significantly Higher | Substantia Nigra | [7] |

| Cys-DA / DOPAC Ratio | 0.05 ± 0.01 | 0.14 ± 0.02 | Cerebrospinal Fluid (CSF) | [9] |

The neurotoxic effects of 5-S-CD and its metabolites have been quantified in various in vitro models. These studies provide insight into the concentrations at which these compounds exert their damaging effects on neurons.

| Compound | Effect | Model System | Value | Reference |

| This compound | Cytotoxicity | SH-SY5Y neuroblastoma cells | Highly cytotoxic at ≥ 30 µM | [10][11] |

| DHBT-1 | IC₅₀ for Complex I Inhibition | Isolated rat brain mitochondria | ~0.80 mM | [7] |

Mechanisms of this compound-Induced Neurodegeneration

The neurotoxicity of 5-S-CD is multifaceted, involving the induction of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic signaling cascades.[1][2][10]

Oxidative Stress

Upon entering neurons, 5-S-CD can undergo intracellular oxidation, leading to the production of reactive oxygen species (ROS).[1][12] This surge in ROS can overwhelm the cell's antioxidant defenses, leading to damage to critical cellular components, including DNA, lipids, and proteins.[12] Studies have shown that exposure of neurons to 5-S-CD results in a sharp rise in intracellular ROS and a marked decrease in reduced glutathione (GSH), a key intracellular antioxidant.[10][12]

Mitochondrial Dysfunction

Mitochondria are a primary target of 5-S-CD and its metabolites. The oxidative metabolite DHBT-1 is a potent inhibitor of several key mitochondrial enzyme complexes.[7]

-

Complex I (NADH:ubiquinone oxidoreductase): DHBT-1 irreversibly inhibits Complex I of the electron transport chain, impairing ATP production and increasing ROS generation.[7][8]

-

α-Ketoglutarate Dehydrogenase (α-KGDH): This key Krebs cycle enzyme is also inhibited by oxidative metabolites of 5-S-CD.[8]

-

Pyruvate Dehydrogenase Complex (PDHC): Inhibition of this complex by DHBT-1 further disrupts cellular energy metabolism.[7]

This multi-pronged assault on mitochondrial function leads to a bioenergetic crisis and potentiates apoptotic cell death through the release of cytochrome c.[1]

Apoptotic Signaling Pathways

5-S-CD triggers programmed cell death (apoptosis) through the activation of a complex network of signaling pathways.[1][10] Exposure of neurons to 5-S-CD leads to:

-

Activation of MAP Kinases: This includes the activation of pro-apoptotic kinases such as ASK1 and JNK.[1]

-

Caspase Activation: A cascade of caspases, including initiator caspases (caspase-8, -9) and executioner caspases (caspase-3, -7), are activated, leading to the cleavage of cellular substrates and the dismantling of the cell.[1][10][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 5-S-CD.

Detection of this compound by HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive method for quantifying 5-S-CD in brain tissue.[13]

-

Sample Preparation:

-

Brain tissue (e.g., substantia nigra) is homogenized in a cold solution of 0.1 M perchloric acid to precipitate proteins and prevent catecholamine oxidation.[13]

-

The homogenate is centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C).

-

The supernatant is filtered (e.g., through a 0.22 µm filter) and can be directly injected into the HPLC system or stored at -80°C.[13]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octanesulfonic acid), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol (B129727) or acetonitrile), adjusted to an acidic pH (e.g., pH 3.0).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: An electrochemical detector with a glassy carbon working electrode is used. The potential is set to an oxidizing voltage (e.g., +0.7 V) to detect the catecholamine moiety.

-

-

Quantification:

-

A standard curve is generated using known concentrations of synthetic 5-S-CD.

-

The concentration of 5-S-CD in the samples is determined by comparing the peak area to the standard curve and normalizing to the tissue weight.

-

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of the executioner caspase-3, a key marker of apoptosis. The protocol is based on commercially available kits.[1][5]

-

Principle: Active caspase-3 in a cell lysate cleaves the synthetic substrate Ac-DEVD-pNA, releasing the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[10]

-

Procedure:

-

Cell Lysis:

-

Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to normalize caspase activity.

-

Enzymatic Reaction:

-

Incubation and Measurement:

-

Data Analysis: Subtract the background reading and normalize the absorbance values to the protein concentration. Compare the activity in treated samples to untreated controls.

-

Mitochondrial Complex I Activity Assay

This assay measures the NADH:ubiquinone oxidoreductase activity of Complex I in isolated mitochondria.[7]

-

Principle: The assay follows the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD⁺ by Complex I. A short-chain ubiquinone analog, such as decylubiquinone, is used as the electron acceptor.[6][15]

-

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from brain tissue using differential centrifugation.

-

Reaction Mixture: In a temperature-controlled spectrophotometer cuvette or 96-well plate, prepare a reaction mixture containing:

-

Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.5)

-

Electron acceptor (e.g., 100 µM decylubiquinone)

-

Optionally, antimycin A to block Complex III and prevent reverse electron flow.

-

-

Inhibitor Incubation (for IC₅₀ determination): Pre-incubate the isolated mitochondria with various concentrations of DHBT-1.

-

Reaction Initiation: Add isolated mitochondria (e.g., 5-10 µg of protein) to the reaction mixture and equilibrate.

-

Measurement: Initiate the reaction by adding NADH (e.g., 200 µM final concentration). Immediately monitor the decrease in absorbance at 340 nm for several minutes.[3]

-

Data Analysis:

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

-

The specific activity is calculated and normalized to the mitochondrial protein content.

-

To determine the specific Complex I activity, subtract the rate obtained in the presence of a potent Complex I inhibitor like rotenone.

-

-

Implications for Drug Development

The central role of 5-S-CD in dopamine-mediated neurotoxicity highlights several potential therapeutic strategies for Parkinson's disease:

-

Antioxidant Therapies: Compounds that can reduce the initial oxidation of dopamine or scavenge ROS generated by 5-S-CD could be neuroprotective.

-

Inhibition of 5-S-CD Formation: Targeting the pathways leading to 5-S-CD formation, though challenging, could prevent the generation of this endogenous neurotoxin.

-

Enhancing Mitochondrial Function: Drugs that protect mitochondria from the inhibitory effects of DHBT-1 or that boost mitochondrial bioenergetics could counteract 5-S-CD toxicity.

-

Modulation of Apoptotic Pathways: Inhibitors of key signaling molecules in the apoptotic cascade, such as JNK or caspases, may prevent 5-S-CD-induced neuronal death.

Conclusion

This compound is a critical endogenous neurotoxin implicated in the degeneration of dopaminergic neurons in the substantia nigra. Its formation via dopamine oxidation, and its subsequent metabolism to the potent mitochondrial toxin DHBT-1, initiates a cascade of events including severe oxidative stress, bioenergetic failure, and activation of apoptotic cell death pathways. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for the development of novel therapeutic interventions aimed at slowing or halting the progression of Parkinson's disease. This guide provides a foundational resource for researchers dedicated to this critical area of neuroscience.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-S-cysteinyl-dopamine, a neurotoxic endogenous metabolite of dopamine: Implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 6. Assay conditions for the mitochondrial NADH:coenzyme Q oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Irreversible inhibition of mitochondrial complex I by 7-(2-aminoethyl)-3,4-dihydro-5-hydroxy-2H-1,4-benzothiazine-3-carboxyli c acid (DHBT-1): a putative nigral endotoxin of relevance to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. 5-S-Cysteinyl-dopamine effect on the human dopaminergic neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Improved HPLC‐Electrochemical Detection Method for Measuring Brain Levels of 5‐S‐Cysteinyldopamine, 5‐S‐Cysteinyl‐3,4‐Dihydroxyphenylalanine, and 5‐S‐Cysteinyl‐3,4‐Dihydroxyphenylacetic Acid (1990) | Bodil Fornstedt | 56 Citations [scispace.com]

- 13. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 14. 5-s-Cysteinyl-conjugates of catecholamines induce cell damage, extensive DNA base modification and increases in caspase-3 activity in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

5-S-Cysteinyldopamine: A Promising Biomarker for Early Parkinson's Disease Detection

An In-depth Technical Guide for Researchers and Drug Development Professionals

The progressive and selective loss of dopaminergic neurons in the substantia nigra pars compacta is a hallmark of Parkinson's disease (PD), a chronic neurodegenerative disorder.[1] The development of effective neuroprotective therapies is hampered by the lack of reliable biomarkers for early diagnosis. This technical guide explores the potential of 5-S-cysteinyldopamine (CysDA), an endogenous metabolite of dopamine (B1211576), as a biomarker for the early detection of PD.

Biochemical Rationale: The Formation of this compound

Under normal physiological conditions, dopamine metabolism is a tightly regulated process. However, in the context of Parkinson's disease, increased oxidative stress leads to the non-enzymatic oxidation of dopamine.[2][3] Cytosolic dopamine can auto-oxidize to form highly reactive dopamine o-quinones.[3][4] These quinones are electrophilic and readily react with nucleophiles, particularly the sulfhydryl group of cysteine residues in proteins and glutathione.[4][5] The reaction with cysteine forms this compound.[5][6] The formation of CysDA is indicative of an overwhelmed antioxidant defense system and accelerated dopamine oxidation, a key pathological event in PD.[2][7][8]

References

- 1. Frontiers | Oxidative stress and Parkinson’s disease [frontiersin.org]

- 2. Oxidative Stress and Dopaminergic Metabolism: A Major PD Pathogenic Mechanism and Basis of Potential Antioxidant Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. jneurosci.org [jneurosci.org]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Oxidative Stress in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidative metabolites of this compound inhibit the alpha-ketoglutarate dehydrogenase complex: possible relevance to the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of 5-S-Cysteinyldopamine: A Technical Guide to its Physiological and Pathological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-S-cysteinyldopamine (5-S-Cys-DA) is a catechol-thioether metabolite of dopamine (B1211576), long considered an endogenous neurotoxin.[1][2] Its formation and subsequent actions within the brain, particularly in dopaminergic neurons, represent a critical area of investigation for understanding the pathophysiology of neurodegenerative disorders such as Parkinson's disease (PD). This technical guide provides an in-depth exploration of the physiological and pathological functions of 5-S-Cys-DA, complete with quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Physiological and Pathological Functions

Under normal physiological conditions, this compound is formed through the oxidation of dopamine to dopamine-o-quinone, which then reacts with cysteine.[3] This process is a part of the brain's natural dopamine metabolism. However, under conditions of oxidative stress, the production of 5-S-Cys-DA can increase significantly, leading to a cascade of neurotoxic events.

Pathologically, 5-S-Cys-DA is implicated as a key player in the selective degeneration of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[4][5] Its neurotoxicity is multifaceted, stemming from its ability to induce oxidative stress, disrupt mitochondrial function, and trigger apoptotic cell death.[6][7]

Data Presentation: Quantitative Analysis of this compound

The following tables summarize key quantitative data regarding the presence and effects of this compound.

Table 1: this compound Levels in Human Brain and Cerebrospinal Fluid

| Biological Matrix | Condition | Analyte Ratio | Value (Mean ± SEM) | Reference |

| Cerebrospinal Fluid | Parkinson's Disease (L-DOPA withdrawn) | 5-S-Cys-DA / HVA | Significantly higher than controls (p < 0.05) | [8] |

| Substantia Nigra | Parkinson's Disease | 5-S-Cys-DA / DA | Tendency to be higher than controls | [9] |

HVA: Homovanillic Acid, DA: Dopamine

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Parameter | Value | Reference |

| SH-SY5Y Human Neuroblastoma | Cytotoxicity | Highly cytotoxic at concentrations as low as 30 µM | [6] |

Signaling Pathways of this compound-Induced Neurotoxicity

This compound exerts its neurotoxic effects through the activation of specific signaling cascades, primarily the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways.

This compound Formation and Initial Cellular Effects

Activation of Apoptotic Signaling Cascades

Upon its formation, this compound activates the ERK1/2 and ASK1/JNK1/2 pro-apoptotic signaling pathways.[3][4]

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. This compound neurotoxicity: Influence on the expression of α-synuclein and ERp57 in cellular and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. The neurotoxicity of this compound is mediated by the early activation of ERK1/2 followed by the subsequent activation of ASK1/JNK1/2 pro-apoptotic signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine and Parkinson's Disease - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 5-S-Cysteinyl-dopamine effect on the human dopaminergic neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-S-cysteinyl-dopamine, a neurotoxic endogenous metabolite of dopamine: Implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elevated this compound/homovanillic acid ratio and reduced homovanillic acid in cerebrospinal fluid: possible markers for and potential insights into the pathoetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

5-S-cysteinyldopamine oxidative chemistry and reactive quinone formation

An In-depth Technical Guide to the Oxidative Chemistry of 5-S-Cysteinyldopamine and Reactive Quinone Formation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (5-S-CD) is a critical endogenous metabolite of the neurotransmitter dopamine (B1211576), implicated as a key neurotoxin in the pathophysiology of Parkinson's disease (PD).[1][2] Its formation is a marker of accelerated dopamine oxidation, a process central to the degeneration of dopaminergic neurons.[3] This guide provides a detailed examination of the oxidative chemistry of 5-S-CD, beginning with its formation from dopamine-o-quinone and proceeding through its own oxidative cascade. This cascade generates highly reactive electrophilic species, notably an o-quinone imine, which targets and damages critical cellular machinery.[3][4] By covalently modifying and inhibiting essential mitochondrial enzymes, these reactive metabolites disrupt cellular respiration, induce overwhelming oxidative stress, and activate apoptotic pathways, ultimately leading to neuronal cell death.[5][6] This document consolidates the current understanding of these mechanisms, presents key quantitative data, and provides detailed experimental protocols for the synthesis, detection, and characterization of 5-S-CD and its reactive products.

The Core Chemistry of this compound

Formation from Dopamine

The genesis of 5-S-CD is a direct consequence of dopamine oxidation. Under conditions of oxidative stress, cytoplasmic dopamine is oxidized to the highly reactive dopamine-o-quinone (DAQ).[5] This electrophilic intermediate is then subject to a nucleophilic attack by the thiol group of L-cysteine. This occurs via a Michael addition reaction, forming a stable carbon-sulfur bond at the 5-position of the catechol ring to yield this compound.[2]

This process can occur through two primary pathways:

-

Autoxidation: Spontaneous oxidation of dopamine to DAQ, which then reacts directly with free cysteine.[2]

-

Enzymatic Pathway: The conjugation of DAQ with glutathione (B108866) (GSH) can be catalyzed by enzymes such as Glutathione S-transferases (GSTs). The resulting 5-S-glutathionyldopamine is subsequently cleaved by enzymes like γ-glutamyl transpeptidase to yield 5-S-CD.[2][5]

The Oxidative Cascade of this compound

A critical aspect of 5-S-CD's toxicity is that it is more susceptible to oxidation than dopamine itself.[3][7] The initial oxidation step involves an intramolecular cyclization to form a dihydrobenzothiazine (DHBT) derivative, specifically 7-(2-aminoethyl)-3,4-dihydro-5-hydroxy-2H-1,4-benzothiazine-3-carboxylic acid (DHBT-1) .[3][4]

This metabolite, DHBT-1, is not the final toxic agent. It is further oxidized, a process catalyzed by components of the inner mitochondrial membrane, to generate a highly electrophilic o-quinone imine .[3][6] This reactive quinone is the ultimate toxic species responsible for covalently modifying cellular macromolecules and driving neurodegeneration.[4]

Reactive Quinone Formation and Cellular Targets

The neurotoxicity of 5-S-CD is mediated by its oxidative metabolites. The o-quinone imine formed from DHBT-1 is a potent electrophile that readily reacts with cellular nucleophiles, most notably the sulfhydryl groups of cysteine residues within proteins.[4][6][8] This covalent modification leads to irreversible inhibition of enzyme function and widespread cellular damage.

Key cellular consequences include:

-

Mitochondrial Dysfunction: The o-quinone imine directly targets and inhibits key enzymes in cellular respiration. This includes Complex I of the electron transport chain and the alpha-ketoglutarate (B1197944) dehydrogenase (α-KGDH) and pyruvate (B1213749) dehydrogenase (PDHC) complexes of the Krebs cycle.[3][4][9]

-

Induction of Oxidative Stress: The oxidation of 5-S-CD and DHBT-1 generates reactive oxygen species (ROS), such as superoxide, leading to a state of severe oxidative stress and damage to DNA, lipids, and proteins.[5][10]

-

Activation of Apoptosis: The combination of mitochondrial impairment and oxidative stress triggers programmed cell death. This involves the activation of pro-apoptotic signaling cascades, including apoptosis signal-regulating kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK), leading to the activation of executioner caspases (e.g., caspase-3, -7, -9) and neuronal death.[5][11]

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the biological activity of 5-S-CD and its metabolites.

Table 1: Cellular Effects of this compound

| Parameter | Cell Type | Value/Observation | Reference |

|---|---|---|---|

| Cytotoxicity | SH-SY5Y Human Neuroblastoma | 3–5 times more cytotoxic than dopamine at 100 µM. | [2] |

| Cytotoxicity | SH-SY5Y Human Neuroblastoma | Highly cytotoxic at concentrations as low as 30 µM. | [9] |

| Cellular Damage | CSM 14.1 Neurons | Neuronal damage apparent 12-48 hours post-exposure. | [10] |

| Caspase-3 Activation | CSM 14.1 Neurons | Significant elevation observed after 6 hours of exposure. | [10] |

| Neuroprotection | Primary Cortical Neurons | Pre-treatment with Sulforaphane (SFN) at 100 nM provided peak protection against 5-S-CD-induced toxicity. |[12] |

Table 2: Inhibition of Mitochondrial Respiration by DHBT-1

| Target Enzyme | System | Inhibition Constant (IC₅₀) | Observation | Reference |

|---|---|---|---|---|

| Complex I | Intact Rat Brain Mitochondria | ~ 0.80 mM | Inhibits ADP-stimulated oxidation of malate (B86768) and pyruvate (State 3 respiration). The inhibition is irreversible. | [13] |

| α-KGDH Complex | Isolated Enzyme | Not specified | Inhibition is dependent on the oxidation of DHBT-1 to an o-quinone imine, which covalently modifies active site sulfhydryl residues. | [3][6] |

| PDHC Complex | Isolated Enzyme | Not specified | Mechanism involves bioactivation of DHBT-1 to electrophilic metabolites that bind to active site cysteine residues. |[4][14] |

Experimental Protocols

This section provides methodologies for key experiments in the study of 5-S-CD oxidative chemistry.

Chemical Synthesis of this compound

This protocol describes a general laboratory synthesis.[2]

-

Reaction Setup: Dissolve dopamine hydrochloride and L-cysteine in an aqueous buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).

-

Oxidation: Initiate the reaction by adding an oxidizing agent (e.g., sodium periodate, NaIO₄) dropwise to the solution while stirring vigorously at a controlled temperature (e.g., 4°C) to generate dopamine-o-quinone in situ.

-

Conjugation: Allow the reaction to proceed for several hours to permit the nucleophilic addition of cysteine to the quinone.

-

Monitoring: Monitor the reaction progress using reverse-phase HPLC with electrochemical detection (HPLC-ECD) to track the formation of the 5-S-CD product peak.

-

Purification: Once the reaction is complete, purify the 5-S-CD from the reaction mixture using preparative HPLC.

-

Verification: Confirm the identity and purity of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantification of 5-S-CD in Biological Samples (HPLC-ECD)

This method is the gold standard for detecting the low levels of 5-S-CD in tissues.[15][16][17]

-

Sample Preparation: Homogenize brain tissue samples in a cold acidic solution (e.g., 0.1 M perchloric acid) containing an antioxidant like sodium metabisulfite (B1197395) to prevent ex vivo oxidation.

-

Internal Standard: Add an internal standard (e.g., N-methyl-5-hydroxytryptamine) to the homogenate for accurate quantification.[17]

-

Purification/Extraction: Centrifuge the homogenate to pellet proteins. Purify the catechols from the supernatant by alumina (B75360) extraction. Add the supernatant to activated alumina, wash with buffer, and elute the catechols with a dilute acid (e.g., 0.1 M HCl).

-

Chromatographic Separation: Inject the eluate onto a C18 reverse-phase HPLC column. Use an ion-pair mobile phase (e.g., citrate-phosphate buffer with an ion-pair reagent like heptanesulfonate and an organic modifier like methanol) to achieve separation.

-

Electrochemical Detection: Use a dual-electrode electrochemical detector set at an oxidizing potential (e.g., +0.65 V) to selectively and sensitively detect the eluted 5-S-CD.

-